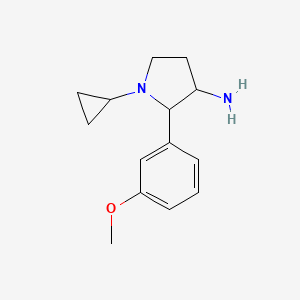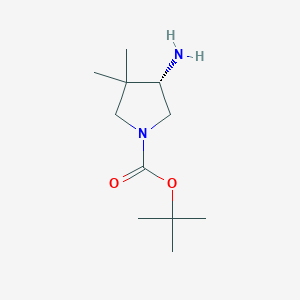
tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of [18F]FSPG, a compound used in PET studies, involves the substitution of nucleophilic [18F]fluoride with a protected naphthylsulfonyloxy-propyl-L-glutamate derivative . Another compound, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, was synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using various techniques such as NMR spectroscopy . For instance, the tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . The integration of 1H-NMR and 13C-NMR data can provide valuable insights into the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex. For instance, the decomposition mechanism of DBAD, an organic peroxide, involves cracking of the C–O bond, separating out various radical groups, which gradually decompose or oxidize into various other compounds . Another compound, tert-butyl alcohol, has been used in NMR studies of macromolecular complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Wissenschaftliche Forschungsanwendungen
Dimerization and Heterocycle Formation : The base-induced dimerization of urethane-protected amino acid N-carboxanhydrides, including tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate, leads to the formation of 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs. This reaction facilitates the synthesis of diverse pyrrolidine derivatives with potential applications in medicinal chemistry and material science (Leban & Colson, 1996).
Chiral Auxiliary and Building Block : tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate serves as a chiral auxiliary and building block in dipeptide synthesis. Its enantiomers have been utilized for the preparation of enantiomerically pure compounds and as an auxiliary in various organic transformations, showcasing its role in asymmetric synthesis (Studer, Hintermann, & Seebach, 1995).
Amide-Linked Dimers in Nucleoside Synthesis : The compound plays a role in the synthesis of amide-linked ribonucleoside dimers derived from amino-deoxynucleoside precursors. This application is significant in the field of nucleic acid chemistry and the development of nucleotide-based therapeutics (Peterson et al., 1999).
Polyamide Synthesis : In polymer science, derivatives of tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate have been utilized in the synthesis of ortho-linked polyamides, demonstrating the compound's utility in creating materials with desirable thermal and mechanical properties (Hsiao, Yang, & Chen, 2000).
Safety And Hazards
Zukünftige Richtungen
The future directions for the research and application of similar compounds are quite promising. For instance, tert-Butyloxycarbonyl-protected amino acid ionic liquids have been prepared to expand the applicability of AAILs . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Eigenschaften
IUPAC Name |
tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQDCEVLPYUFGY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H]1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



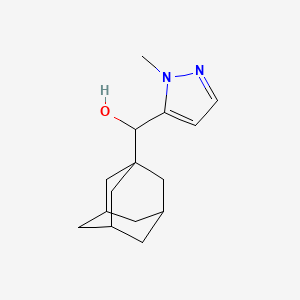
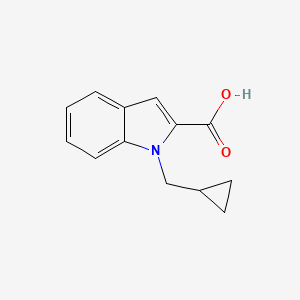
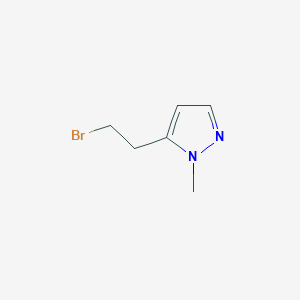
![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)
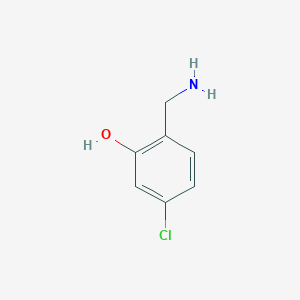
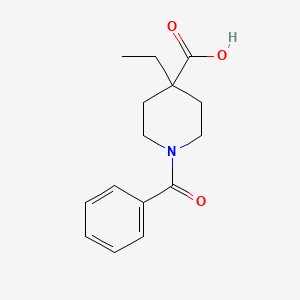
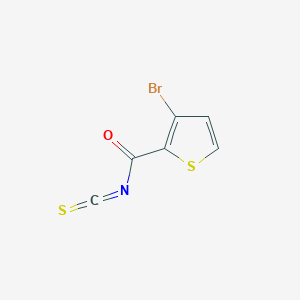

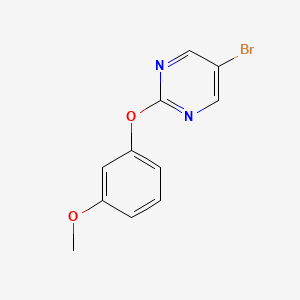

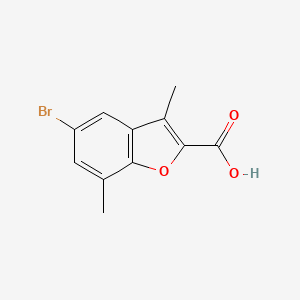
![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)
![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)
